Methallyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQDAVBXDLGCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197306 | |

| Record name | Methallyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-19-0 | |

| Record name | 3-Methyl-3-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methallyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methallyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHALLYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methallyl cyanide chemical properties and structure

An In-depth Technical Guide to Methallyl Cyanide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as 3-methyl-3-butenenitrile, is a versatile organic nitrile with applications as a building block in chemical synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural information, spectral data, and detailed experimental protocols for its synthesis and purification. Safety considerations and typical analytical workflows for quality control are also discussed.

Chemical Structure and Identification

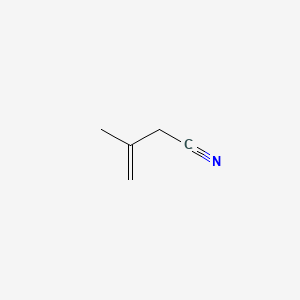

This compound is an unsaturated aliphatic nitrile characterized by a vinyl group attached to a carbon bearing a methyl group and a cyanomethyl group.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-Methyl-3-butenenitrile |

| Synonyms | This compound, 3-Methyl-3-butenonitrile, 3-Methylbut-3-enenitrile |

| CAS Number | 4786-19-0[1][2][3] |

| Molecular Formula | C₅H₇N[2][3][4][5] |

| Molecular Weight | 81.12 g/mol [4][5] |

| InChI | InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3[1][2][3] |

| InChIKey | OIQDAVBXDLGCID-UHFFFAOYSA-N[1][2][3] |

| SMILES | CC(=C)CC#N |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Liquid |

| Appearance | Clear yellow liquid[5] |

| Boiling Point | 124 °C[6][7] |

| Melting Point | Not available |

| Density | 0.82 g/cm³[6][7] |

| Solubility | Slightly soluble in water.[6][7] Miscible with many organic solvents. |

| Vapor Pressure | 17.5 mmHg at 25°C[6] |

| Refractive Index | 1.4070 to 1.4110[6][7] |

| Flash Point | 15 °C[6][7] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Spectrum Type | Key Peaks and Features |

| ¹H NMR | Spectral data not explicitly found in search results. Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons adjacent to the nitrile, and two singlets for the vinyl protons. |

| ¹³C NMR | Data available on PubChem, acquired on a Bruker WH-360.[4] Specific peak assignments require further analysis. Expected signals include those for the nitrile carbon, quaternary vinyl carbon, terminal vinyl carbon, methyl carbon, and methylene carbon. |

| Infrared (IR) | A gas-phase IR spectrum is available from the NIST WebBook.[2] Key characteristic peaks would include: C≡N stretch (~2250 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-H stretches for sp² and sp³ hybridized carbons. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST WebBook and PubChem.[1][4] The molecular ion peak (M⁺) would be observed at m/z = 81. Fragmentation patterns would involve the loss of methyl and cyanide groups. |

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound via nucleophilic substitution, adapted from the synthesis of related alkyl nitriles.

Reaction:

Methallyl Chloride + Sodium Cyanide → this compound + Sodium Chloride

Materials:

-

Methallyl chloride

-

Sodium cyanide (Caution: Highly Toxic)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Charge the flask with a solution of sodium cyanide in DMSO. Heat the mixture to a moderate temperature (e.g., 80-100 °C).

-

Addition of Methallyl Chloride: Add methallyl chloride dropwise from the dropping funnel to the heated cyanide solution over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Quality Control and Analysis

A typical workflow for ensuring the purity and identity of the synthesized this compound is outlined below.

Diagram of Analytical Workflow:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3-Methyl-3-butenenitrile | C5H7N | CID 20912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-METHYL-3-BUTENENITRILE CAS#: 16529-56-9 [m.chemicalbook.com]

An In-Depth Technical Guide to Methallyl Cyanide (CAS 4786-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methallyl cyanide (CAS 4786-19-0), also known as 3-methyl-3-butenenitrile. It covers its chemical and physical properties, spectroscopic data, synthesis, purification, and analytical methods. Additionally, this guide explores its potential applications, particularly as a chemical intermediate, and discusses its biological activity and toxicology. The information is presented to be a valuable resource for professionals in research, development, and drug discovery.

Introduction

This compound, with the chemical formula C₅H₇N, is an unsaturated aliphatic nitrile.[1] Its structure, featuring both a terminal double bond and a nitrile group, makes it a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to support its use in laboratory and industrial settings.

Chemical and Physical Properties

This compound is a colorless to clear yellow liquid with a pungent odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4786-19-0 | [1] |

| Molecular Formula | C₅H₇N | [1] |

| Molecular Weight | 81.12 g/mol | [1] |

| Appearance | Colorless to clear yellow liquid | [2] |

| Boiling Point | 126 °C at 760 mmHg | [1] |

| Density | 0.816 g/cm³ | [1] |

| Flash Point | 37.3 °C | [1] |

| Refractive Index | 1.411 | [1] |

| Vapor Pressure | 11.9 mmHg at 25 °C | [1] |

| Solubility | No data available | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: 1H NMR Spectral Data (Data for the related 2-methyl-3-butenenitrile)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.72 | m | 1H | -CH= |

| 5.39 | m | 2H | =CH₂ |

| 3.25 | q | 1H | -CH(CN)- |

| 1.35 | d | 3H | -CH₃ |

Table 3: 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 136.5 | =CH- |

| 118.5 | CN |

| 117.8 | =CH₂ |

| 31.5 | -CH(CN)- |

| 19.2 | -CH₃ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~2250 | C≡N stretch |

| ~1645 | C=C stretch |

| ~3080, ~2980 | C-H stretches (sp² and sp³) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 81 | [M]⁺ (Molecular Ion) |

| 66 | [M - CH₃]⁺ |

| 54 | [M - HCN]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Synthesis and Purification

Synthesis

Experimental Protocol (General Procedure):

-

In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with sodium cyanide and a suitable solvent (e.g., dimethyl sulfoxide).

-

Methallyl chloride is added dropwise to the stirred suspension at a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to drive the reaction to completion.

-

The reaction is monitored by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the mixture is cooled, and the product is isolated by extraction and purified.

Purification

Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.

References

Spectroscopic Characterization of Methallyl Cyanide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methallyl cyanide (also known as 3-methyl-3-butenenitrile), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This information is critical for reaction monitoring, quality control, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₇N, and its calculated molecular weight is 81.12 g/mol .[1][2] The spectroscopic data presented below has been compiled from various databases and is intended to serve as a reliable reference for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining experimental ¹H and ¹³C NMR data for this compound from publicly accessible databases proved challenging. Therefore, predicted NMR data is provided below to guide spectral interpretation. These predictions are based on computational algorithms and should be used as a reference until experimental data can be acquired.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 5.05 | Singlet | 1H | =CH₂ |

| 4.95 | Singlet | 1H | =CH₂ |

| 3.15 | Singlet | 2H | -CH₂-CN |

| 1.85 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| 135.0 | C(CH₃)= |

| 118.0 | CN |

| 117.0 | =CH₂ |

| 25.0 | -CH₂-CN |

| 22.0 | -CH₃ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound was obtained from the NIST/EPA Gas-Phase Infrared Database.[3] The major absorption peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2985 | C-H stretch (sp³ CH₃) |

| 2945 | C-H stretch (sp³ CH₂) |

| 2255 | C≡N stretch (nitrile) |

| 1665 | C=C stretch (alkene) |

| 1450 | C-H bend (CH₃) |

| 1415 | C-H bend (CH₂) |

| 895 | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI) from the NIST Mass Spectrometry Data Center.[1][4] The table below lists the major fragment ions and their relative intensities.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 81 | 45 | [M]⁺ (Molecular Ion) |

| 80 | 60 | [M-H]⁺ |

| 66 | 100 | [M-CH₃]⁺ (Base Peak) |

| 54 | 55 | [C₄H₆]⁺ |

| 41 | 80 | [C₃H₅]⁺ (Allyl Cation) |

| 39 | 65 | [C₃H₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. Therefore, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound are provided below.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy (General Protocol for Gas-Phase FTIR)

-

Sample Introduction: Introduce a small amount of volatile this compound into an evacuated gas cell.

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty gas cell.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (General Protocol for GC-MS with EI)

-

Sample Introduction:

-

Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

-

Gas Chromatography (GC):

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Employ a temperature program to separate the analyte from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

-

Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 35-200 amu) using a quadrupole or ion trap mass analyzer.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the three main spectroscopic techniques discussed.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of Methallyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl cyanide, systematically named 3-methyl-3-butenenitrile, is a versatile bifunctional organic molecule incorporating both a nitrile group and a terminal alkene. This unique structural arrangement allows it to participate in a diverse array of chemical transformations, making it a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates and polymeric materials. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and protocols to facilitate its application in research and development.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a methallyl halide with a cyanide salt. A common laboratory-scale preparation utilizes methallyl chloride and sodium cyanide in a polar aprotic solvent to facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 3-Methyl-3-butenenitrile

A solution of methallyl chloride (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Sodium cyanide (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature between 60-80°C and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with a low-boiling-point organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-methyl-3-butenenitrile.

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methallyl Chloride, NaCN | 1 : 1.1 | DMSO | 70 | 4-6 | 85-95 |

| Methallyl Bromide, KCN | 1 : 1.2 | Acetonitrile | Reflux | 8-12 | 80-90 |

Core Reaction Mechanisms

This compound's reactivity is governed by the interplay between its two functional groups: the electrophilic carbon of the nitrile and the nucleophilic π-bond of the alkene.

Reactions of the Nitrile Group

The nitrile group in this compound undergoes typical reactions of aliphatic nitriles, including hydrolysis and reduction.

The hydrolysis of this compound can be catalyzed by either acid or base and proceeds in a stepwise manner, first to 3-methyl-3-butenamide and then to 3-methyl-3-butenoic acid. Stopping the reaction at the amide stage can be challenging under harsh conditions.[1]

Acid-Catalyzed Hydrolysis Mechanism:

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3-Methyl-3-butenenitrile [1]

In a round-bottom flask fitted with a reflux condenser, 3-methyl-3-butenenitrile (1 equivalent) is mixed with concentrated hydrochloric acid (e.g., 10-12 M). The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the dissolution of the organic layer and the formation of a single phase, or by analytical techniques such as GC-MS. After completion, the reaction mixture is cooled and the product, 3-methyl-3-butenoic acid, can be isolated by extraction with an organic solvent. For isolation of the intermediate amide, milder conditions (e.g., lower temperature and shorter reaction time) should be employed, and the reaction progress carefully monitored.

| Product | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Methyl-3-butenamide | H₂SO₄ (conc.) | 60 | 2 | ~60 |

| 3-Methyl-3-butenoic acid | HCl (conc.) | Reflux | 8 | >90 |

The nitrile group of this compound can be reduced to a primary amine, 4-methyl-4-penten-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]

Reduction Mechanism with LiAlH₄:

Experimental Protocol: Reduction of 3-Methyl-3-butenenitrile with LiAlH₄ [2]

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methyl-3-butenenitrile (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is cooled to 0°C and quenched by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 4-methyl-4-penten-1-amine.

| Product | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Methyl-4-penten-1-amine | LiAlH₄ | THF | 0 to RT | 4 | 80-90 |

| 4-Methyl-4-penten-1-amine | H₂/Raney Ni | Ethanol | 50 | 12 | 75-85 |

Reactions of the Alkene Group

The terminal double bond in this compound is susceptible to electrophilic addition and can also participate in cycloaddition reactions.

The alkene can undergo addition reactions with various electrophiles. For instance, hydroboration-oxidation would lead to the corresponding alcohol, while reaction with peroxy acids would yield an epoxide.

Hydroboration-Oxidation Workflow:

The double bond of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to various cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction):

Spectroscopic Data

| Technique | Key Peaks |

| ¹³C NMR (CDCl₃) | δ (ppm): 140.2 (C=C H₂), 117.8 (C ≡N), 116.3 (C H₂=C), 24.5 (C H₂CN), 22.1 (C H₃) |

| IR (neat) | ν (cm⁻¹): 2250 (C≡N stretch), 1650 (C=C stretch), 3080 (=C-H stretch) |

| Mass Spec. (EI) | m/z (%): 81 (M⁺, 100), 66 (M⁺ - CH₃, 40), 54 (35), 41 (80)[4][5] |

Conclusion

This compound is a valuable and versatile starting material in organic synthesis due to the presence of two reactive functional groups. A thorough understanding of its reaction mechanisms is crucial for designing efficient synthetic routes to a wide range of target molecules. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, particularly those involved in drug discovery and development. Further exploration of the catalytic and asymmetric transformations of this compound is a promising area for future research.

References

The Discovery and Enduring Significance of Allyl Cyanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyanides, a class of organic compounds characterized by the presence of an allyl group attached to a cyanide functional group, hold a unique position in the history of natural product chemistry and synthetic methodology. First identified in the mid-19th century as a component of mustard oil, their discovery paved the way for a deeper understanding of plant chemical defenses and spurred the development of new synthetic reactions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of allyl cyanides. It details the seminal experimental protocols for their synthesis and isolation, presents key quantitative data in a structured format, and visually represents the fundamental pathways of their natural formation and metabolism. This document serves as a foundational resource for researchers in natural products, medicinal chemistry, and drug development, offering insights into the historical context and practical chemistry of this important class of molecules.

Introduction

Allyl cyanides, systematically named as 3-butenenitriles, are organic compounds with the general structure CH₂=CHCH₂CN. Their history is intrinsically linked to the study of pungent cruciferous vegetables, where they and their isothiocyanate counterparts play a crucial role as defense compounds. The initial discovery of allyl cyanide was a significant milestone in phytochemistry, revealing the complex chemical arsenal of plants.[1] Since then, the study of allyl cyanides has expanded to include the development of various synthetic methods, exploration of their biological activities, and their application as versatile chemical intermediates. This guide will delve into the key historical discoveries, provide detailed experimental methodologies for their synthesis, present their physicochemical properties, and illustrate their natural biogenesis and metabolic fate.

Historical Discovery and Key Milestones

The timeline of the discovery of allyl cyanides and their precursors is rooted in the 19th-century exploration of natural products.

-

1839: Isolation of Sinigrin: The precursor to naturally occurring allyl isothiocyanate and, subsequently, allyl cyanide, a glucosinolate named sinigrin, was first isolated in 1839.

-

1863: Discovery in Mustard Oil: The first documented discovery of allyl cyanide itself occurred in 1863 when H. Will and W. Koerner identified the compound in mustard oil.[1] This discovery highlighted the presence of nitriles as naturally occurring substances in plants.

-

1864: First Synthesis by A. Claus: Hot on the heels of its discovery in nature, the first chemical synthesis of allyl cyanide was reported by A. Claus in 1864, marking a pivotal moment in the ability of chemists to replicate natural compounds in the laboratory.[1]

-

1871: Synthesis from Allyl Iodide: A. Rinne and B. Tollens further contributed to the synthetic repertoire by developing a method for producing allyl cyanide from the reaction of allyl iodide with cyanide salts in 1871.[1] This work expanded the range of accessible starting materials for synthesizing this nitrile.

Physicochemical Properties of Allyl Cyanide

A comprehensive understanding of the physical and chemical properties of allyl cyanide is essential for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N | [2] |

| Molar Mass | 67.09 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.834 g/mL at 25 °C | [2] |

| Melting Point | -87 °C | [2] |

| Boiling Point | 116-121 °C | [2] |

| Refractive Index | n20/D 1.405 | [2] |

| Flash Point | 24 °C | [2] |

| Autoignition Temperature | 455 °C | [2] |

| Solubility | Soluble in organic solvents | [1] |

Natural Occurrence and Biosynthesis

Allyl cyanide is found in a variety of cruciferous vegetables, including cabbage, broccoli, cauliflower, and Brussels sprouts.[1] It is not typically present in its free form in intact plant tissues. Instead, it is generated from the hydrolysis of glucosinolates, specifically sinigrin, upon tissue damage.

The enzymatic breakdown of sinigrin is catalyzed by the enzyme myrosinase, which is physically separated from its substrate in the intact plant cells. When the plant is crushed or chewed, myrosinase comes into contact with sinigrin, initiating a cascade of reactions that can lead to the formation of allyl isothiocyanate, allyl cyanide, and other products.[1] The formation of either the isothiocyanate or the nitrile is influenced by factors such as pH and the presence of co-factors.[1]

Quantitative Occurrence in Cruciferous Vegetables

The concentration of allyl cyanide and its precursor, sinigrin (which primarily yields allyl isothiocyanate), can vary significantly depending on the type of vegetable, its age, and processing methods.

| Vegetable | Compound | Concentration | Reference |

| Cooked Cabbage | Allyl Cyanide | ~0.05-0.2 mmol/g (dry mass) | [3] |

| Raw Cauliflower | Allyl Isothiocyanate | 1028.9 µ g/100g (fresh weight) | [4] |

| Raw Cabbage | Allyl Isothiocyanate | Significantly lower than cauliflower | [4] |

| Raw Broccoli | Allyl Isothiocyanate | Significantly lower than cauliflower | [4] |

| Brussels Sprouts | Glucosinolates (precursors) | High concentration | [5] |

Experimental Protocols for Synthesis

While the original 19th-century synthetic methods laid the groundwork, modern organic synthesis provides more refined and detailed procedures. Below is a representative experimental protocol for the laboratory-scale synthesis of allyl cyanide, adapted from established methods.

Synthesis of Allyl Cyanide from Allyl Bromide and Copper(I) Cyanide

This method is a common and effective laboratory procedure for the preparation of allyl cyanide.[6]

Materials:

-

Allyl bromide

-

Copper(I) cyanide (dry)

-

Round-bottomed flask

-

Condenser

-

Mechanical stirrer

-

Heating mantle or water bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a condenser and a mechanical stirrer, place dry copper(I) cyanide.

-

Addition of Allyl Bromide: Add allyl bromide to the flask.

-

Initiation of Reaction: Gently heat the mixture with stirring. The reaction is exothermic and may become vigorous.

-

Reaction Control: If the reaction becomes too vigorous, remove the heat source and cool the flask in an ice-water bath to control the rate of reaction.

-

Completion of Reaction: Once the initial vigorous reaction subsides, continue to heat the mixture under reflux with stirring until the reaction is complete (typically monitored by the disappearance of the starting material via techniques like TLC or GC).

-

Isolation of Product: After the reaction is complete, arrange the apparatus for distillation. Distill the allyl cyanide directly from the reaction mixture.

-

Purification: The distilled allyl cyanide can be further purified by redistillation to obtain a product of high purity.

Metabolism of Allyl Cyanide

The in vivo metabolism of allyl cyanide is primarily carried out by the cytochrome P-450 enzyme system in the liver, with CYP2E1 being a key enzyme.[1][7] The metabolic process involves the conversion of the nitrile to cyanide, which is a critical aspect of its toxicology.

The proposed metabolic pathway involves the hydroxylation of the carbon atom alpha to the cyano group, which forms an unstable cyanohydrin intermediate. This intermediate then decomposes to yield acrolein and hydrogen cyanide. The released cyanide can then be detoxified by conversion to thiocyanate.[1]

Conclusion

The journey of allyl cyanide from its discovery in mustard oil to its synthesis in the laboratory and its characterization as a plant-derived metabolite provides a fascinating narrative in the history of chemistry. For researchers, scientists, and drug development professionals, understanding this history and the fundamental chemistry of allyl cyanides is crucial. This guide has provided a comprehensive overview of its discovery, key physicochemical properties, natural occurrence, synthetic methodologies, and metabolic fate. The structured data and visual representations herein are intended to serve as a valuable and accessible resource for those working in fields where this class of compounds is of interest, from natural product chemistry to the design of novel therapeutics. The enduring legacy of allyl cyanide continues to be a testament to the intricate and often pungent world of natural chemical diversity.

References

- 1. researchgate.net [researchgate.net]

- 2. Allyl cyanide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and toxicokinetics of Allyl cyanide_Chemicalbook [chemicalbook.com]

Methallyl Cyanide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring both a nitrile group and a terminal alkene, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, with a focus on detailed experimental protocols and quantitative data to support advanced research and development.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C5H7N and a molecular weight of 81.12 g/mol . Its key physical and spectroscopic properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-Methyl-3-butenenitrile |

| CAS Number | 4786-19-0 |

| Molecular Formula | C5H7N |

| Molecular Weight | 81.12 g/mol |

| Boiling Point | 133-135 °C |

| Density | 0.81 g/mL at 25 °C |

| Appearance | Colorless liquid |

| Solubility | Soluble in most organic solvents. |

Spectroscopic Data:

-

Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic absorption bands for the nitrile group (C≡N) at approximately 2245 cm⁻¹ and the carbon-carbon double bond (C=C) of the terminal alkene at around 1650 cm⁻¹ and 890 cm⁻¹ (for the =CH₂ bend).

-

Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+) at m/z = 81, corresponding to the molecular weight of the compound.

Synthesis of this compound

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Key Reactions of this compound

The dual functionality of this compound allows for a wide array of synthetic transformations, targeting either the nitrile group or the terminal alkene.

Reactions of the Nitrile Group

The nitrile group in this compound can undergo hydrolysis, reduction, and addition reactions to yield a variety of valuable derivatives.

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base.

Reaction Scheme:

Caption: Hydrolysis of this compound to 3-methyl-3-butenoic acid.

Quantitative Data for Hydrolysis:

| Reactant | Reagents | Conditions | Yield | Reference |

| Allyl Cyanide | Concentrated HCl | Reflux, 15 min | 75-82% | Organic Syntheses, Coll. Vol. 3, p.851 (1955); Vol. 24, p.96 (1944). |

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis of Allyl Cyanide (Adaptable for this compound)

This protocol for the hydrolysis of allyl cyanide can be adapted for this compound, with adjustments to molar equivalents.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine allyl cyanide (67 g, 1.0 mol) and concentrated hydrochloric acid (100 mL).

-

Reaction Initiation: Gently heat the mixture using a heating mantle. The reaction is exothermic and will begin to reflux vigorously after a few minutes, accompanied by the formation of a white precipitate (ammonium chloride).

-

Reaction Completion: Once the vigorous refluxing subsides (typically after about 15 minutes), remove the heat source.

-

Work-up: Allow the mixture to cool, then add 100 mL of water. Transfer the mixture to a separatory funnel. The product, 3-butenoic acid, will form the upper layer.

-

Extraction: Separate the layers and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure 3-butenoic acid.

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of this compound to methallylamine.

A detailed experimental protocol for the reduction of this compound was not found in the provided search results. However, a general procedure would involve the dropwise addition of a solution of this compound in an anhydrous ether solvent (like THF or diethyl ether) to a stirred suspension of LiAlH₄ in the same solvent, typically at reduced temperatures (e.g., 0 °C). The reaction is then quenched by the careful, sequential addition of water and an aqueous base, followed by extraction and purification.

Reactions of the Alkene Group

The terminal double bond in this compound is susceptible to a variety of addition and cycloaddition reactions, providing a pathway to more complex molecular scaffolds.

Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer powerful methods for the construction of cyclic and heterocyclic systems. While this compound itself is a substituted alkene and can act as a dienophile or dipolarophile, its reactivity in these reactions would be influenced by the electron-withdrawing nature of the nitrile group.

Conceptual [4+2] Cycloaddition (Diels-Alder Reaction):

Caption: Conceptual Diels-Alder reaction with this compound.

Detailed experimental protocols for the cycloaddition reactions of this compound were not found in the provided search results. The feasibility and conditions for such reactions would depend on the specific diene or dipole used and may require thermal or Lewis acid catalysis.

Applications in the Synthesis of Complex Molecules

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of more complex molecular architectures, including those with potential applications in drug development. While a specific, complete synthesis of a pharmaceutical from this compound was not identified in the search results, its derivatives, such as methallylamine and 3-methyl-3-butenoic acid, are common structural motifs in bioactive molecules.

Potential Synthetic Pathways:

The functional group handles on this compound and its derivatives allow for their incorporation into larger molecules through a variety of coupling reactions, multicomponent reactions, and ring-forming strategies. For instance, methallylamine can be used in the synthesis of substituted pyridines or pyrimidines, which are core structures in many pharmaceuticals.

Conclusion

This compound is a precursor with significant potential in organic synthesis. Its ability to undergo a wide range of chemical transformations at both the nitrile and alkene functionalities provides a rich platform for the construction of diverse and complex molecular structures. Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and multicomponent reactions, is likely to uncover new and efficient synthetic routes to valuable target molecules, solidifying its role as a key building block for the future of organic synthesis.

Methodological & Application

Application Notes and Protocols: Methallyl Cyanide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a versatile building block in organic synthesis. Its structure, featuring both a nitrile group and a terminal alkene, makes it a valuable precursor for a variety of functional group transformations. Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the synthesis of this compound itself often proceeds via such a pathway. This document provides detailed application notes and experimental protocols for the preparation of this compound through nucleophilic substitution and outlines its potential applications in research and drug development.

The nitrile functionality is a key pharmacophore in numerous approved drugs, where it can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the physicochemical properties of a molecule. The allylic nature of this compound also allows for further synthetic manipulations, making it a valuable intermediate in the construction of complex molecular architectures.

Synthesis of this compound via Nucleophilic Substitution

The most common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction of a methallyl halide with a cyanide salt. This reaction typically proceeds via an SN2 mechanism, involving a backside attack of the cyanide nucleophile on the carbon bearing the leaving group (halide).

Reaction Mechanism: SN2 Pathway

The reaction of methallyl bromide with a cyanide salt, such as copper(I) cyanide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion acts as the nucleophile, attacking the electrophilic carbon of the methallyl bromide. This attack occurs from the side opposite to the bromine leaving group, leading to an inversion of configuration if the carbon were chiral. The reaction is concerted, meaning that bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group, occur simultaneously through a single transition state.[1][2]

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of allylic cyanides and are expected to be effective for the preparation of this compound.[3]

Protocol 1: Synthesis of this compound using Copper(I) Cyanide

This protocol is adapted from the robust and well-documented procedure for the synthesis of allyl cyanide found in Organic Syntheses.[3]

Materials:

-

Methallyl bromide

-

Copper(I) cyanide (dry)

-

Mechanical stirrer

-

Condenser

-

Heating mantle or water bath

-

Distillation apparatus

-

Ice-water bath

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a condenser and a mechanical stirrer, place methallyl bromide (1.83 moles) and dry copper(I) cyanide (1.9 moles).

-

Initiation of Reaction: Gently heat the mixture in a water bath while slowly rotating the stirrer by hand. The reaction should initiate within 15-30 minutes.

-

Controlling the Exothermic Reaction: The reaction is vigorous once it begins. Immediately replace the heating bath with a cooling mixture of ice and water to control the exotherm and prevent the loss of product through the condenser.

-

Completion of Reaction: After the vigorous reaction has subsided, replace the cooling bath with the heating bath and start the mechanical stirrer. Heat the mixture until no more methallyl bromide refluxes, which typically takes about one hour.

-

Isolation of Product: Rearrange the apparatus for distillation. Distill the this compound from the reaction flask by heating it in an oil bath with stirring.

-

Purification: Redistill the collected product to obtain pure this compound. The expected boiling point is approximately 116-121°C.

Expected Yield: Based on the analogous reaction with allyl bromide, a yield of 80-84% can be anticipated.[3]

Protocol 2: Synthesis of this compound using Sodium Cyanide in DMSO

This protocol provides an alternative method using a different cyanide source and solvent system.

Materials:

-

Methallyl chloride or bromide

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in dimethyl sulfoxide.

-

Addition of Methallyl Halide: Add methallyl chloride or bromide to the solution.

-

Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Data Presentation

The choice of cyanide source and reaction conditions can influence the yield of the nucleophilic substitution reaction. The following table summarizes expected outcomes based on analogous reactions.

| Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methallyl Bromide | CuCN | Neat | Reflux | 1 | ~80-84 (expected) | [3] |

| Alkyl Halides | NaCN | DMSO | Reflux | Variable | Good to Excellent |

Applications in Drug Development and Synthesis

The nitrile group is a prevalent feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its role as a bioisostere for carbonyl groups. While specific examples of this compound as a direct precursor in launched drugs are not prominently documented in publicly available literature, its structural motifs are relevant to the synthesis of bioactive molecules.

The combination of the nitrile and the methallyl group allows for a range of synthetic transformations:

-

Reduction of the nitrile to a primary amine, a common functional group in pharmaceuticals.

-

Hydrolysis of the nitrile to a carboxylic acid.

-

Addition reactions across the double bond , such as dihydroxylation, epoxidation, or hydrogenation.

-

Participation in cycloaddition reactions .

These potential transformations make this compound a valuable starting material for the synthesis of diverse molecular scaffolds for screening in drug discovery programs.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound via nucleophilic substitution is outlined below.

Caption: General workflow for this compound synthesis.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its preparation via nucleophilic substitution reactions of methallyl halides is efficient and scalable. The protocols and data presented herein provide a solid foundation for researchers to synthesize and utilize this valuable building block in their synthetic endeavors, including the exploration of new chemical entities for drug discovery and development. The dual functionality of this compound offers a rich platform for the creation of diverse and complex molecular structures.

References

Methallyl Cyanide: A Versatile Building Block for Pharmaceutical Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methallyl cyanide (3-methyl-3-butenenitrile) is a versatile and reactive organic building block that holds significant potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring both a nitrile group and a terminal double bond, allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and gamma-aminobutyric acid (GABA) analogs. This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its use in the preparation of anticonvulsant and anti-inflammatory agents. Detailed experimental protocols for key reactions are provided to facilitate its use in a research and development setting.

The reactivity of the nitrile group and the double bond in this compound allows for its participation in a range of reactions, including Michael additions, Thorpe-Ziegler cyclizations, and the Gewald reaction, opening pathways to a diverse array of substituted pyridines, pyrimidines, and thiophenes. Furthermore, the structural motif of this compound is closely related to key intermediates in the synthesis of blockbuster drugs such as Pregabalin, highlighting its relevance in the development of GABAergic compounds.

Key Applications in Pharmaceutical Synthesis

This compound serves as a valuable precursor for the synthesis of various pharmaceutical scaffolds. Its utility is primarily demonstrated in the synthesis of gamma-aminobutyric acid (GABA) analogs, a class of drugs widely used for the treatment of epilepsy, neuropathic pain, and anxiety disorders.

Synthesis of Pregabalin Precursors

Pregabalin, a potent anticonvulsant, is a GABA analog characterized by a γ-amino acid structure. While direct synthesis from this compound is not the primary commercial route, the core structure of pregabalin precursors can be conceptually and practically derived from reactions involving cyanide addition to α,β-unsaturated esters, a reaction analogous to the reactivity of this compound.

One of the key strategies in pregabalin synthesis involves the Michael addition of a cyanide source to an α,β-unsaturated ester. This reaction establishes the carbon skeleton and introduces the crucial nitrile group, which is subsequently reduced to the primary amine of the final drug.

Experimental Protocols

The following protocols describe key reactions relevant to the utilization of this compound and related structures in pharmaceutical synthesis.

Protocol 1: Michael Addition of Cyanide to an α,β-Unsaturated Ester (A Key Step in Pregabalin Synthesis Analogs)

This protocol describes a general procedure for the conjugate addition of cyanide to an α,β-unsaturated ester, a fundamental reaction in the synthesis of GABA analog precursors.

Reaction Scheme:

Materials:

-

α,β-Unsaturated ester (e.g., diethyl 2-isobutyl-2-butenedioate)

-

Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated ester (1 equivalent) in a mixture of ethanol and water.

-

Add potassium cyanide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2. Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Purity (%) |

| Diethyl 2-isobutyl-2-butenedioate | 214.26 | 1.0 | - | >95 |

| Potassium Cyanide | 65.12 | 1.1 | - | >98 |

| Diethyl 2-cyano-3-isobutylsuccinate | 241.29 | - | 85-95 | >97 (after purification) |

Table 1: Summary of quantitative data for the Michael addition of cyanide.

Visualizations

Experimental Workflow for Michael Addition

Caption: Workflow for the Michael addition of cyanide.

Signaling Pathway of GABAergic Drugs

While this compound is a building block and not a drug itself, the pharmaceuticals derived from its structural motifs, such as pregabalin, act on specific signaling pathways. Pregabalin is known to bind to the α2δ subunit of voltage-gated calcium channels.

Caption: Mechanism of action of Pregabalin.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its ability to participate in key C-C and C-N bond-forming reactions makes it a suitable starting material for the synthesis of a variety of heterocyclic compounds and acyclic molecules with pharmaceutical relevance. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs. As with all cyanide-containing reagents, appropriate safety precautions must be strictly followed.

Application Note: Transfer Hydrocyanation of Alkenes Using Stable Organic Nitriles as Cyanide Surrogates

Introduction

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond, is a powerful transformation in organic synthesis, providing direct access to valuable nitrile compounds. Nitriles are versatile intermediates that can be readily converted into amines, amides, carboxylic acids, and other functional groups. However, the extreme toxicity and hazardous nature of HCN gas have limited its application, particularly in academic and pharmaceutical research settings. To circumvent these challenges, "transfer hydrocyanation" has emerged as a safer and more practical alternative. This method utilizes stable, non-volatile organic molecules as HCN surrogates, which can transfer their cyanide group to a target alkene under catalytic conditions.[1][2][3]

This application note details the experimental protocol for the transfer hydrocyanation of alkenes using stable organic nitriles as cyanide surrogates, with a focus on a well-documented system using isovaleronitrile. Additionally, a proposed protocol for the use of methallyl cyanide as a surrogate, based on established principles of transfer hydrocyanation, is presented.

Principle of Transfer Hydrocyanation

Transfer hydrocyanation involves the reversible transfer of a cyanide group from a donor molecule (the surrogate) to an acceptor molecule (the substrate alkene). The reaction is typically catalyzed by a low-valent transition metal complex, most commonly nickel, in the presence of a Lewis acid co-catalyst.[2][4] The overall process is driven by the formation of a more thermodynamically stable or volatile byproduct from the cyanide surrogate.[4]

For instance, in the case of isovaleronitrile as a surrogate, the reaction is driven forward by the formation of gaseous isobutene, which can be removed from the reaction mixture.[4]

Experimental Protocols

Protocol 1: Transfer Hydrocyanation using Isovaleronitrile (Established Method)

This protocol is based on the nickel-catalyzed transfer hydrocyanation of styrenic alkenes using isovaleronitrile as the cyanide surrogate.

Materials:

-

Catalyst Precursor: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

-

Ligand: DPEPhos (Bis(2-diphenylphosphinophenyl)ether)

-

Lewis Acid Co-catalyst: AlMe₂Cl (Dimethylaluminum chloride) or AlCl₃ (Aluminum chloride)[2]

-

Cyanide Surrogate: Isovaleronitrile

-

Substrate: Styrene or substituted styrene

-

Solvent: Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

-

Catalyst Preparation: In a glovebox, a reaction vessel is charged with Ni(COD)₂ (5 mol%) and DPEPhos (5 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: To the catalyst mixture, the alkene substrate (1.0 equiv) and isovaleronitrile (1.5 equiv) are added.

-

Initiation: The reaction vessel is sealed and brought out of the glovebox. The Lewis acid co-catalyst (e.g., AlMe₂Cl, 10 mol%) is added via syringe at room temperature.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (12-24 hours). The progress of the reaction can be monitored by GC-MS or TLC.

-

Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired nitrile product.

Protocol 2: Proposed Transfer Hydrocyanation using this compound (Hypothetical)

This proposed protocol is based on the principles of the established transfer hydrocyanation methodology. The use of this compound as a surrogate is predicated on the hypothesis that the release of the relatively stable and volatile isobutene byproduct would drive the reaction forward.

Materials:

-

Catalyst Precursor: Ni(COD)₂

-

Ligand: DPEPhos

-

Lewis Acid Co-catalyst: AlMe₂Cl or AlCl₃

-

Proposed Cyanide Surrogate: this compound (3-methylbut-3-enenitrile)

-

Substrate: Alkene (e.g., styrene, norbornene)

-

Solvent: Anhydrous toluene or another suitable aprotic solvent

Procedure:

-

Catalyst Preparation: In an inert atmosphere (glovebox), charge a dry reaction vial with Ni(COD)₂ (5 mol%) and DPEPhos (5 mol%). Add anhydrous toluene and stir for 15-20 minutes at room temperature.

-

Reaction Assembly: To the prepared catalyst solution, add the alkene substrate (1.0 equiv) followed by this compound (1.5-2.0 equiv).

-

Reaction Initiation: Seal the reaction vial and add the Lewis acid co-catalyst (e.g., AlMe₂Cl, 10 mol%) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-130 °C and monitor the reaction progress by GC-MS. The formation of the desired product and the isobutene byproduct should be tracked.

-

Work-up and Purification: After completion or no further conversion, cool the reaction to room temperature. Quench cautiously with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate or another suitable organic solvent. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Data Presentation

The following table summarizes representative data for the transfer hydrocyanation of various alkenes using isovaleronitrile as the cyanide surrogate.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Styrene | 2-Phenylpropanenitrile | 95 |

| 2 | 4-Methylstyrene | 2-(p-Tolyl)propanenitrile | 92 |

| 3 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)propanenitrile | 88 |

| 4 | 4-Chlorostyrene | 2-(4-Chlorophenyl)propanenitrile | 90 |

| 5 | Norbornene | exo-2-Norbornanecarbonitrile | 85 |

Data is representative and compiled from literature reports on nickel-catalyzed transfer hydrocyanation.

Visualizations

Experimental Workflow

Caption: General workflow for transfer hydrocyanation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for transfer hydrocyanation.

Conclusion

Transfer hydrocyanation using stable organic nitriles represents a significant advancement in the synthesis of nitrile-containing molecules, offering a safer and more accessible alternative to the use of hydrogen cyanide. The established protocol using isovaleronitrile demonstrates the feasibility and broad applicability of this methodology. While the use of this compound as a surrogate has not been explicitly documented, the underlying chemical principles suggest it could be a viable cyanide donor. The proposed protocol provides a starting point for researchers interested in exploring this and other novel cyanide surrogates for hydrocyanation reactions. Further investigation into the scope and limitations of such new surrogates is warranted and could expand the toolkit of synthetic chemists.

References

Application of Methallyl Cyanide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl cyanide, also known as 3-methyl-2-butenenitrile, is a versatile and reactive α,β-unsaturated nitrile. Its unique structural features, including a nucleophilic nitrile group and an electrophilic double bond substituted with a methyl group, make it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for α,β-unsaturated nitriles, demonstrating the potential of this compound in generating diverse heterocyclic libraries.

I. Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. Typically, it involves the reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. This compound can be effectively utilized in a variation of the Gewald reaction, where it acts as a pre-formed α,β-unsaturated nitrile.

Application Note:

This protocol describes the synthesis of 2-amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile. This reaction showcases the utility of this compound in constructing polysubstituted thiophene rings, which are prevalent in numerous biologically active molecules. The resulting 2-aminothiophene can serve as a versatile intermediate for the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.

Experimental Workflow:

Caption: Workflow for the synthesis of a substituted thiophene using this compound.

Experimental Protocol:

Synthesis of 2-Amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) to 40 mL of ethanol.

-

Addition of Base: To the stirred suspension, add triethylamine (2.02 g, 20 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

-

Work-up: After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature. A solid precipitate will form.

-

Isolation: Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile.

Quantitative Data Summary:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-Amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile | C₈H₁₂N₂S | 168.26 | 75-85 | 125-127 |

II. Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals. This compound can serve as a four-carbon synthon in the construction of the pyridine ring through various cyclization strategies. One potential approach involves the reaction with enamines or other suitable C2 synthons.

Application Note:

This protocol outlines a plausible synthesis of a 3-cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one. This reaction demonstrates a potential pathway for the construction of functionalized pyridone heterocycles from this compound. Pyridone scaffolds are present in numerous drugs with diverse therapeutic applications.

Logical Relationship of Synthesis:

Caption: Logical flow for the synthesis of a substituted pyridone from this compound.

Experimental Protocol:

Synthesis of 3-Cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one

-

Enamine Formation (in situ): In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve acetone (1.16 g, 20 mmol) in 30 mL of dry toluene. Add pyrrolidine (1.71 g, 24 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g). Heat the mixture to reflux with a Dean-Stark trap to remove water. After 2 hours, cool the solution to room temperature.

-

Michael Addition: To the freshly prepared enamine solution, add this compound (1.62 g, 20 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cyclization and Hydrolysis: Add 20 mL of 2M aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one.

Quantitative Data Summary:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 3-Cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one | C₉H₁₂N₂O | 164.21 | 60-70 (Hypothetical) | White Solid |

III. Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with immense importance in medicinal chemistry, forming the core of many antiviral and anticancer drugs. This compound can potentially be used in the synthesis of dihydropyrimidine derivatives through condensation reactions with amidines.

Application Note:

This protocol describes a potential synthesis of 2-amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile. This reaction illustrates a plausible route to pyrimidine-based structures from this compound, providing a foundation for the synthesis of novel therapeutic agents.

Signaling Pathway Analogy (Hypothetical Drug Action):

The synthesized pyrimidine derivative could potentially act as an inhibitor in a cellular signaling pathway. The following diagram illustrates a hypothetical mechanism of action where the compound blocks a kinase, thereby inhibiting downstream signaling.

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized pyrimidine derivative.

Experimental Protocol:

Synthesis of 2-Amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (1.91 g, 20 mmol) in 25 mL of ethanol. Add sodium ethoxide (1.36 g, 20 mmol) and stir the mixture at room temperature for 30 minutes to generate free guanidine.

-

Addition of Reactant: To the guanidine solution, add this compound (1.62 g, 20 mmol).

-

Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

-

Isolation and Purification: Add water to the residue and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel to yield the target pyrimidine derivative.

Quantitative Data Summary:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 2-Amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | C₈H₁₄N₄ | 166.22 | 55-65 (Hypothetical) | Crystalline Solid |

Conclusion

This compound is a readily available and reactive starting material with significant potential for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of substituted thiophenes, pyridines, and pyrimidines serve as a foundation for further exploration and development of novel synthetic methodologies. These heterocyclic scaffolds are of high interest to the pharmaceutical industry, and the use of this compound offers a convenient entry point for the creation of diverse chemical libraries for drug discovery programs. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile building block.

Application Notes and Protocols for the Investigation of Nitrile-Based Complexing Agents in Double Metal Cyanide (DMC) Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction to Nitrile-Based Complexing Agents in DMC Catalysts

Double metal cyanide (DMC) catalysts are highly active for ring-opening polymerization (ROP) of epoxides and the copolymerization of epoxides with carbon dioxide, leading to the production of polyether, polyester, and polycarbonate polyols. The activity of DMC catalysts is critically influenced by the choice of the organic complexing agent used during their synthesis. While alcohols like tert-butyl alcohol (TBA) are traditionally used, recent studies have demonstrated that organonitriles, such as isobutyronitrile (IBN), can produce DMC catalysts with significantly enhanced activity and performance.

The nitrile group (C≡N) in these complexing agents is believed to coordinate with the Lewis acidic metal sites (e.g., Zn²⁺) in the DMC catalyst structure, influencing the catalyst's morphology, crystallinity, and the accessibility of active sites. This can lead to catalysts with higher polymerization rates and the ability to produce polymers with well-defined properties.

Comparative Performance of DMC Catalysts

The selection of a complexing agent has a profound impact on the catalytic activity of the resulting DMC catalyst. The following tables summarize the comparative performance of DMC catalysts prepared with isobutyronitrile (DMC-IBN) and the conventional tert-butyl alcohol (DMC-TBA).

Table 1: Ring-Opening Polymerization (ROP) of Propylene Oxide (PO)

| Catalyst | Complexing Agent | TOF¹ (min⁻¹) | Unsaturation (meq g⁻¹) | Polydispersity Index (PDI) |

| DMC-IBN | Isobutyronitrile | 533 | 0.004 | 1.1 |

| DMC-TBA | tert-Butyl Alcohol | 138 | - | - |

¹Turnover Frequency

Table 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone (CL)

| Catalyst | Complexing Agent | Monomer Conversion (%) (Time) |

| DMC-IBN | Isobutyronitrile | >90% (3 h) |

| DMC-EAA | Ethyl Acetoacetate | - |

| DMC-TBA | tert-Butyl Alcohol | <90% (3 h) |

Data presented in the tables are compiled from publicly available research and are intended for comparative purposes.[1][2]

Experimental Protocols

The following are detailed protocols for the synthesis of a DMC catalyst using isobutyronitrile as the complexing agent and a general procedure for the ring-opening polymerization of propylene oxide.

Protocol for the Synthesis of DMC Catalyst with Isobutyronitrile (DMC-IBN)

This protocol is adapted from established literature procedures.[1]

Materials:

-

Zinc chloride (ZnCl₂)

-

Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])

-

Isobutyronitrile (IBN)

-

Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (Pluronic P123)

-

Distilled water

Procedure:

-

Solution A: Dissolve ZnCl₂ (1.23 g, 9 mmol) in distilled water.

-

Solution B: Dissolve K₃[Co(CN)₆] (0.5 g, 1.5 mmol) in distilled water.

-

In a separate vessel, add a mixture of isobutyronitrile and Pluronic P123.

-